Dicerium ditin heptaoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dicerium ditin heptaoxide, also known as Cerium Oxide Nanoparticles (CeO2 NPs), is a rare earth metal oxide that has gained considerable attention in scientific research due to its unique properties. CeO2 NPs have been extensively studied for their potential applications in various fields, including catalysis, energy storage, environmental remediation, and biomedical applications.

Mécanisme D'action

The mechanism of action of CeO2 NPs is mainly attributed to their unique redox properties. CeO2 NPs can exist in two oxidation states, Ce3+ and Ce4+, and can easily switch between these two states. CeO2 NPs can act as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) through the oxidation of Ce3+ to Ce4+. CeO2 NPs can also act as a pro-oxidant by generating ROS through the reduction of Ce4+ to Ce3+. The redox properties of CeO2 NPs make them a potential candidate for various biomedical applications.

Effets Biochimiques Et Physiologiques

CeO2 NPs have been shown to have low toxicity and high biocompatibility in various in vitro and in vivo studies. CeO2 NPs have been shown to have no significant effect on cell viability, proliferation, and apoptosis at low concentrations. CeO2 NPs have also been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using CeO2 NPs in lab experiments include their unique redox properties, high stability, and low toxicity. CeO2 NPs can be easily synthesized using various methods and can be functionalized for specific applications. However, the limitations of using CeO2 NPs in lab experiments include their potential aggregation and agglomeration, which can affect their properties and activity.

Orientations Futures

The future directions of CeO2 NPs research include the development of new synthesis methods to control the size, shape, and surface properties of CeO2 NPs. The potential applications of CeO2 NPs in biomedical applications, including drug delivery, imaging, and therapeutics, need to be explored further. The toxicity and biocompatibility of CeO2 NPs need to be studied extensively to ensure their safe use in various applications. The potential environmental impact of CeO2 NPs needs to be evaluated to ensure their safe use in various industrial applications.

Méthodes De Synthèse

The synthesis of CeO2 NPs can be achieved through various methods, including precipitation, sol-gel, hydrothermal, and co-precipitation methods. Among these methods, the co-precipitation method is the most commonly used method for the synthesis of CeO2 NPs. In this method, cerium nitrate and sodium hydroxide are mixed in the presence of a surfactant, and the resulting mixture is heated at a high temperature to obtain CeO2 NPs.

Applications De Recherche Scientifique

CeO2 NPs have been extensively studied for their potential applications in various fields, including catalysis, energy storage, environmental remediation, and biomedical applications. In catalysis, CeO2 NPs have shown remarkable catalytic activity for various reactions, including CO oxidation, NOx reduction, and hydrogenation. In energy storage, CeO2 NPs have been used as a potential anode material for lithium-ion batteries due to their high capacity and stability. In environmental remediation, CeO2 NPs have been used for the removal of heavy metals and organic pollutants from wastewater. In biomedical applications, CeO2 NPs have shown potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

Propriétés

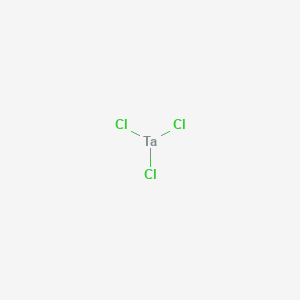

Numéro CAS |

12515-32-1 |

|---|---|

Nom du produit |

Dicerium ditin heptaoxide |

Formule moléculaire |

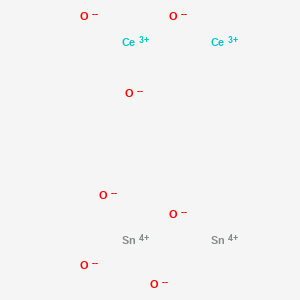

Ce2O7Sn2+2 |

Poids moléculaire |

629.6 g/mol |

Nom IUPAC |

cerium(3+);oxygen(2-);tin(4+) |

InChI |

InChI=1S/2Ce.7O.2Sn/q2*+3;7*-2;2*+4 |

Clé InChI |

NUCRIADZUYCKMN-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Ce+3].[Ce+3] |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Ce+3].[Ce+3] |

Autres numéros CAS |

52907-84-3 12515-32-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)